Deunirmatrelvir

Description

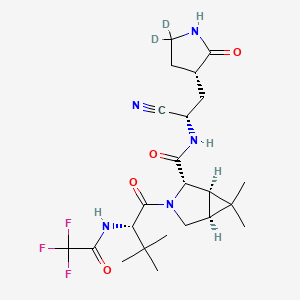

Structure

2D Structure

3D Structure

Properties

CAS No. |

2861202-79-9 |

|---|---|

Molecular Formula |

C23H32F3N5O4 |

Molecular Weight |

501.5 g/mol |

IUPAC Name |

(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-5,5-dideuterio-2-oxopyrrolidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |

InChI |

InChI=1S/C23H32F3N5O4/c1-21(2,3)16(30-20(35)23(24,25)26)19(34)31-10-13-14(22(13,4)5)15(31)18(33)29-12(9-27)8-11-6-7-28-17(11)32/h11-16H,6-8,10H2,1-5H3,(H,28,32)(H,29,33)(H,30,35)/t11-,12-,13-,14-,15-,16+/m0/s1/i7D2 |

InChI Key |

LIENCHBZNNMNKG-USGSOOCSSA-N |

Isomeric SMILES |

[2H]C1(C[C@H](C(=O)N1)C[C@@H](C#N)NC(=O)[C@@H]2[C@@H]3[C@@H](C3(C)C)CN2C(=O)[C@H](C(C)(C)C)NC(=O)C(F)(F)F)[2H] |

Canonical SMILES |

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C#N)C |

Origin of Product |

United States |

Foundational & Exploratory

Overview of Nirmatrelvir's Therapeutic Action

An in-depth analysis of the available scientific literature indicates that the query "Deunirmatrelvir" likely refers to Nirmatrelvir , the active protease inhibitor component in the antiviral medication PAXLOVID™. Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication. This guide delineates the mechanism of action of Nirmatrelvir based on current research.

Nirmatrelvir is an orally bioavailable peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro plays an essential role in the viral life cycle by cleaving polyproteins into functional viral proteins. By inhibiting Mpro, nirmatrelvir prevents the virus from replicating, thereby reducing viral load and mitigating the severity of COVID-19.

Molecular Mechanism of Action

Nirmatrelvir functions as a covalent inhibitor of the SARS-CoV-2 Mpro. The drug's nitrile warhead forms a covalent bond with the cysteine residue (Cys145) in the active site of the protease. This reversible covalent bond effectively blocks the enzyme's catalytic activity, preventing it from processing the viral polyproteins necessary for replication.

The mechanism involves the nucleophilic attack of the catalytic cysteine on the electrophilic nitrile warhead of nirmatrelvir. This results in the formation of a covalent thioimidate adduct, which is a stable complex that inactivates the enzyme.

Quantitative Efficacy Data

The inhibitory potency of nirmatrelvir against SARS-CoV-2 Mpro has been quantified through various in vitro assays. The following table summarizes key quantitative data from preclinical studies.

| Parameter | Value | Assay Type | Reference |

| IC₅₀ | 0.0073 µM | FRET-based enzymatic assay | |

| Kᵢ | 3.1 nM | Enzyme kinetics | |

| EC₅₀ | 79 nM | Antiviral activity in Vero E6 cells |

Experimental Protocols

The mechanism of action and efficacy of nirmatrelvir were elucidated through a series of key experiments. The methodologies for these are detailed below.

FRET-based Enzymatic Assay for Mpro Inhibition

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of nirmatrelvir against the SARS-CoV-2 main protease.

-

Principle: A fluorescently labeled peptide substrate containing the Mpro cleavage sequence is used. In its intact form, the substrate exhibits Förster resonance energy transfer (FRET). Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Protocol:

-

Recombinant SARS-CoV-2 Mpro is incubated with varying concentrations of nirmatrelvir.

-

The FRET peptide substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a plate reader.

-

The rate of substrate cleavage is calculated from the fluorescence signal.

-

IC₅₀ values are determined by plotting the enzyme inhibition against the logarithm of the inhibitor concentration.

-

X-ray Crystallography of Mpro-Nirmatrelvir Complex

X-ray crystallography was employed to determine the three-dimensional structure of nirmatrelvir bound to the active site of the SARS-CoV-2 Mpro.

-

Principle: High-resolution structural data provides direct evidence of the binding mode and covalent interaction between the inhibitor and the enzyme.

-

Protocol:

-

Crystals of the SARS-CoV-2 Mpro are grown.

-

The crystals are soaked in a solution containing nirmatrelvir.

-

The soaked crystals are then exposed to a high-intensity X-ray beam.

-

The diffraction pattern is collected and used to calculate the electron density map.

-

The three-dimensional structure of the Mpro-nirmatrelvir complex is built and refined based on the electron density map.

-

Visualizing the Mechanism and Workflows

The following diagrams illustrate the key pathways and experimental procedures involved in understanding Nirmatrelvir's mechanism of action.

Caption: Nirmatrelvir inhibits the SARS-CoV-2 Mpro, blocking polyprotein cleavage.

Caption: Workflow for determining Nirmatrelvir's IC50 using a FRET-based assay.

The Discovery and Synthesis of Deunirmatrelvir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deunirmatrelvir, a deuterated analog of the potent SARS-CoV-2 main protease (Mpro) inhibitor Nirmatrelvir, represents a strategic advancement in the development of oral antiviral therapeutics for COVID-19. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic methodologies for this compound. By leveraging the kinetic isotope effect, deuteration at key metabolic sites in the Nirmatrelvir scaffold has been shown to significantly enhance metabolic stability, a critical parameter for improving pharmacokinetic profiles and potentially reducing the required therapeutic dose and co-administration with metabolic inhibitors. This document details the synthetic pathways, including the preparation of key deuterated intermediates and final assembly of the molecule. Furthermore, it outlines the essential experimental protocols for evaluating the efficacy and metabolic properties of this compound, supported by comparative quantitative data.

Introduction: The Rationale for this compound

The COVID-19 pandemic spurred an unprecedented global effort to develop effective antiviral therapies. Nirmatrelvir, the active component of Paxlovid™, emerged as a cornerstone of treatment for high-risk patients.[1][2] It is a potent inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro), an enzyme essential for viral replication.[3][4][5] However, Nirmatrelvir is subject to rapid metabolism, primarily by cytochrome P450 3A4 (CYP3A4), necessitating co-administration with a pharmacokinetic enhancer like ritonavir to maintain therapeutic concentrations. While effective, this co-administration can lead to drug-drug interactions, complicating treatment regimens for patients with comorbidities.

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a recognized strategy in medicinal chemistry to improve the metabolic stability of drug candidates. The increased mass of deuterium can slow the rate of metabolic reactions involving the cleavage of carbon-deuterium bonds, a phenomenon known as the kinetic isotope effect. This approach led to the development of this compound, a deuterated version of Nirmatrelvir, with the aim of enhancing its pharmacokinetic profile and potentially reducing or eliminating the need for a boosting agent.

Mechanism of Action

This compound shares the same mechanism of action as its non-deuterated counterpart, Nirmatrelvir. It acts as a peptidomimetic inhibitor of the SARS-CoV-2 Mpro. The Mpro is a cysteine protease that plays a crucial role in the viral life cycle by cleaving the viral polyproteins into functional non-structural proteins required for viral replication. This compound's nitrile warhead forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro, thereby blocking its enzymatic activity and inhibiting viral replication. As deuteration does not significantly alter the steric or electronic properties of the molecule, the high affinity and selectivity for the Mpro target are expected to be maintained.

Caption: Mechanism of action of this compound.

Synthesis of this compound

The synthesis of this compound follows a convergent strategy, assembling three key fragments: a deuterated aminolactam side chain, a bicyclic proline derivative, and a trifluoroacetyl-L-tert-leucine moiety. The key step differentiating its synthesis from that of Nirmatrelvir is the introduction of deuterium into the aminolactam fragment.

Synthesis of Key Intermediates

3.1.1. Deuterated (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanamide (Deuterated Fragment A)

The synthesis of the deuterated aminolactam fragment commences with the diastereoselective alkylation of a protected glutamic acid derivative with bromoacetonitrile. The resulting nitrile is then reduced using sodium borodeuteride in a deuterated solvent to install the deuterium atoms. The subsequent cyclization and functional group manipulations yield the desired deuterated aminolactam.

3.1.2. Bicyclic [3.1.0]proline Derivative (Fragment B)

The bicyclic proline fragment is a crucial component for the potency of Nirmatrelvir and this compound. Its synthesis has been a focus of process chemistry development. One scalable approach starts from trans-(2S,4R)-4-hydroxy-L-proline and involves a key cobalt-catalyzed gem-dimethylcyclopropanation.

3.1.3. N-Trifluoroacetyl-L-tert-leucine (Fragment C)

This fragment is prepared by the trifluoroacetylation of L-tert-leucine using a suitable reagent such as ethyl trifluoroacetate.

Assembly of this compound

The final assembly involves a series of peptide couplings and a dehydration step. The bicyclic proline derivative (Fragment B) is first coupled with N-trifluoroacetyl-L-tert-leucine (Fragment C). The resulting dipeptide is then coupled with the deuterated aminolactam (Fragment A). The final step is the dehydration of the primary amide in the aminolactam side chain to the corresponding nitrile, yielding this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of Dideutero-nirmatrelvir

A detailed protocol for the synthesis of dideutero-nirmatrelvir has been described. The key deuteration step involves the reduction of a nitrile precursor using sodium borodeuteride in deuterated methanol (methanol-OD) with anhydrous cobalt(II) chloride. This method achieves a high degree of deuterium incorporation (>95%). The subsequent steps involve standard peptide coupling and purification techniques.

SARS-CoV-2 Mpro Enzymatic Assay

The inhibitory activity of this compound against SARS-CoV-2 Mpro can be determined using a Förster Resonance Energy Transfer (FRET)-based assay. The principle of this assay relies on a fluorogenic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence. The assay is typically performed in a 384-well plate format, and the fluorescence intensity is monitored over time using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cell-Based Antiviral Assay

The antiviral activity of this compound in a cellular context can be evaluated using a cell-based assay. This typically involves infecting a suitable cell line (e.g., Vero E6 cells) with SARS-CoV-2 in the presence of varying concentrations of the compound. After an incubation period, the viral replication is quantified using methods such as quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure viral RNA levels or a cytopathic effect (CPE) reduction assay. The EC50 value, the concentration of the compound that reduces viral replication by 50%, is then determined.

Human Liver Microsome Stability Assay

The metabolic stability of this compound is assessed using a human liver microsome (HLM) assay. The compound is incubated with pooled HLMs in the presence of NADPH as a cofactor. Aliquots are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the compound is used to calculate its in vitro half-life (t1/2) and intrinsic clearance (CLint).

Quantitative Data

The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart, Nirmatrelvir.

Table 1: In Vitro Metabolic Stability

| Compound | Human Liver Microsomes (t1/2, min) | Mouse Liver Microsomes (t1/2, min) | Reference |

| Nirmatrelvir | 40.2 | Not noticeably different from deuterated version | |

| This compound | 117.3 | Not noticeably different from non-deuterated version |

This represents an almost 3-fold increase in half-life in human liver microsomes for this compound compared to Nirmatrelvir.

Table 2: In Vitro Antiviral Activity of Nirmatrelvir against SARS-CoV-2 Variants (as a proxy for this compound)

| SARS-CoV-2 Variant | IC50 (nM) | Reference |

| WA1/2020 | 74.5 | |

| Alpha (B.1.1.7) | Not specified | |

| Beta (B.1.351) | Not specified | |

| Gamma (P.1) | Not specified | |

| Delta (B.1.617.2) | 7.9 - 10.5 | |

| Omicron (B.1.1.529) | 7.9 - 10.5 |

Note: Deuteration is not expected to significantly alter the in vitro antiviral activity as it does not change the key interactions with the Mpro target.

Conclusion

This compound represents a promising next-generation oral antiviral for the treatment of COVID-19. The strategic incorporation of deuterium at metabolically labile positions in the Nirmatrelvir scaffold has been demonstrated to significantly improve its in vitro metabolic stability. This enhancement has the potential to translate into an improved pharmacokinetic profile in vivo, possibly reducing the therapeutic dose and mitigating the need for co-administration with a metabolic inhibitor, thereby simplifying treatment and reducing the risk of drug-drug interactions. The synthetic routes and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on the advancement of novel antiviral therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

References

A Technical Guide to the Structural Biology and Crystallography of Nirmatrelvir

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the structural biology of Nirmatrelvir, the active component in Paxlovid, focusing on its interaction with the SARS-CoV-2 main protease (Mpro or 3CLpro). We will explore the crystallographic data that has illuminated its mechanism of action and detail the experimental protocols used to obtain these crucial structural insights.

Introduction: Nirmatrelvir's Role in COVID-19 Therapy

Nirmatrelvir (formerly PF-07321332) is a potent, orally bioavailable antiviral agent developed by Pfizer. It is a peptidomimetic inhibitor that targets the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1][2] Mpro is responsible for cleaving viral polyproteins into functional non-structural proteins.[2][3] By inhibiting this key process, Nirmatrelvir effectively halts the viral life cycle.[4] The efficacy of Nirmatrelvir has made it a cornerstone of COVID-19 treatment, particularly in preventing the progression to severe disease. Understanding its structural engagement with Mpro is critical for appreciating its high potency and for the ongoing surveillance of potential resistance mutations.

Mechanism of Action: Covalent Inhibition of the Main Protease

The SARS-CoV-2 Mpro is a cysteine protease, utilizing a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41) to perform its enzymatic function. Nirmatrelvir is designed as a competitive inhibitor that mimics the natural substrate of the protease. Its mechanism involves the formation of a reversible covalent bond between the nitrile "warhead" of the drug and the thiol group of the catalytic Cys145 residue. This covalent modification of the active site renders the enzyme inactive, thereby blocking the processing of viral polyproteins necessary for replication.

The logical pathway of this inhibition is illustrated below.

Structural Analysis of the Nirmatrelvir-Mpro Complex

High-resolution X-ray crystal structures have been pivotal in elucidating the precise binding mode of Nirmatrelvir. The SARS-CoV-2 Mpro functions as a homodimer, with each protomer containing three domains. The active site is located in a cleft between Domain I and Domain II.

Nirmatrelvir binds in the substrate-binding pocket, occupying subsites S1 through S4. The key interactions are:

-

Covalent Bond: The nitrile group forms a covalent bond with the sulfur atom of Cys145.

-

S1 Subsite: The P1 γ-lactam moiety fits snugly into the S1 pocket, forming crucial hydrogen bonds with the side chain of Glu166 and the backbone of His163.

-

S2 Subsite: The dimethylcyclopropylproline residue at the P2 position makes hydrophobic contacts within the S2 pocket.

-

S4 Subsite: The P4 tert-butylglycine residue extends into the S4 subsite.

-

Stabilizing Interactions: The inhibitor is further stabilized by a network of hydrogen bonds and hydrophobic interactions with residues lining the active site cleft.

Even in Mpro variants, such as the Omicron (P132H), Lambda (G15S), and Beta (K90R) variants, the binding mode of Nirmatrelvir remains largely indistinguishable from that in the wild-type enzyme, providing a structural basis for its sustained efficacy.

Quantitative Crystallographic Data

Numerous crystal structures of Nirmatrelvir (or its derivatives) in complex with SARS-CoV-2 Mpro have been deposited in the Protein Data Bank (PDB). A summary of key structures is provided below.

| PDB ID | Mpro Variant | Resolution (Å) | Space Group | R-work | R-free |

| 7VH8 | Wild-type | 1.60 | C 1 2 1 | 0.198 | 0.230 |

| 8DZ2 | Wild-type | 2.10 | C 1 2 1 | 0.190 | 0.230 |

| 7TLL | P132H (Omicron) | 1.92 | C 1 2 1 | 0.201 | 0.231 |

| 7SI9 | Wild-type | 1.71 | C 1 2 1 | 0.201 | 0.234 |

| 8IGY | Wild-type | 1.96 | C 1 2 1 | 0.187 | 0.206 |

| 9AUM | T21I, S144A, T304I | 1.54 | P 21 21 21 | 0.195 | 0.229 |

| 8B2T | Wild-type (with alkyne derivative) | 1.89 | P 21 21 21 | 0.182 | 0.223 |

Experimental Protocols for Structural Determination

The determination of the Mpro-Nirmatrelvir complex structure involves several key stages, from protein production to X-ray diffraction analysis.

A. Protein Expression and Purification

-

Expression: The gene encoding for SARS-CoV-2 Mpro is typically cloned into an E. coli expression vector. The protein is expressed in a suitable E. coli strain, such as BL21(DE3).

-

Lysis and Clarification: Cells are harvested and lysed. The lysate is clarified by centrifugation to remove cell debris.

-

Purification: The protein is purified using a multi-step chromatography process, often beginning with affinity chromatography (e.g., Ni-NTA if His-tagged), followed by tag removal with a specific protease, and a final polishing step using size-exclusion chromatography to ensure homogeneity.

B. Crystallization of the Mpro-Nirmatrelvir Complex

-

Method: The vapor diffusion method, using either sitting or hanging drops, is commonly employed.

-

Apo Crystal Growth: Purified Mpro protein (e.g., at a concentration of 7-10 mg/ml) is mixed in a 1:1 ratio with a reservoir solution. A typical condition for growing apo (unliganded) crystals involves a precipitant like 20-24% w/v polyethylene glycol (PEG) 3350 and 0.1-0.2 M sodium sulfate. Plates are incubated at a constant temperature, often 21°C.

-

Complex Formation: To form the complex, Nirmatrelvir is introduced to the apo crystals by soaking. A solution containing the compound (e.g., 1 mM final concentration) is added directly to the drops containing the crystals, which are then incubated for a period (e.g., 3 hours) to allow the inhibitor to diffuse into the crystal lattice and bind to the Mpro active site.

C. X-ray Data Collection and Processing

-

Cryo-protection: Before flash-cooling in liquid nitrogen, crystals are briefly soaked in a cryoprotectant solution (e.g., reservoir solution supplemented with 20% glycerol) to prevent ice formation.

-

Data Collection: X-ray diffraction data are collected at a synchrotron light source, which provides a high-intensity X-ray beam necessary for high-resolution data.

-

Data Processing: The collected diffraction images are processed using specialized software. This involves indexing the diffraction pattern to determine the unit cell and space group, integrating the intensities of the reflections, and scaling the data.

D. Structure Determination and Refinement

-

Structure Solution: The phase problem is typically solved using the molecular replacement method. This involves using a previously determined, structurally similar model (e.g., an existing Mpro structure) as a search model to find the correct orientation and position in the new unit cell.

-

Model Building and Refinement: An initial model of the Mpro-Nirmatrelvir complex is built into the electron density map. This model is then subjected to iterative rounds of refinement, where the atomic coordinates and other parameters are adjusted to improve the fit between the model and the experimental X-ray data. The quality of the final model is assessed using metrics such as R-work and R-free.

Conclusion

The structural biology and crystallography of Nirmatrelvir have been instrumental in its development as a leading therapeutic for COVID-19. Detailed X-ray crystal structures have provided an atomic-level understanding of its potent and specific mechanism of action against the SARS-CoV-2 main protease. The experimental protocols outlined herein represent a robust framework for obtaining these critical insights. Continued structural studies are essential for monitoring viral evolution, understanding potential resistance mechanisms, and guiding the design of next-generation pan-coronavirus inhibitors.

References

- 1. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into the nirmatrelvir-resistant SARS-CoV-2 Mpro L50F/E166A/L167F triple mutant-inhibitor-complex reveal strategies for next generation coronaviral inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Development of Deunirmatrelvir (S-217622): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development of deunirmatrelvir (also known as ensitrelvir or S-217622), a noncovalent, nonpeptidic oral inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The information herein is compiled from published preclinical studies and is intended to serve as a comprehensive resource for professionals in the field of drug development.

Mechanism of Action

This compound is a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] This enzyme is critical for viral replication, as it is responsible for cleaving viral polyproteins into functional non-structural proteins.[2] By binding to the substrate-binding pocket of 3CLpro, this compound blocks this proteolytic activity, thereby halting the viral replication cycle.[2][3] Structural studies have confirmed that it targets the S1, S2, and S1' subsites of the enzyme. The inhibition is noncovalent, distinguishing it from other protease inhibitors like nirmatrelvir.

In Vitro Activity & Selectivity

This compound demonstrates potent enzymatic inhibition and broad antiviral activity against a range of coronaviruses in cell-based assays.

Enzymatic and Antiviral Potency

The compound shows low nanomolar inhibition of the 3CLpro enzyme and sub-micromolar to low-micromolar efficacy in inhibiting viral replication in various cell lines. Its activity is consistent across multiple SARS-CoV-2 variants of concern, including Omicron.

| Parameter | Target/Virus | Value | Cell Line | Reference |

| IC₅₀ | SARS-CoV-2 3CLpro | 0.013 µM | - | |

| EC₅₀ | SARS-CoV-2 (WK-521) | 0.37 µM | VeroE6/TMPRSS2 | |

| EC₅₀ Range | SARS-CoV-2 Variants (Alpha, Beta, Gamma, Delta, Omicron) | 0.29 - 0.50 µM | VeroE6/TMPRSS2 | |

| EC₅₀ | SARS-CoV | 0.21 µM | VeroE6/TMPRSS2 | |

| EC₅₀ | MERS-CoV | 1.4 µM | VeroE6/TMPRSS2 | |

| EC₅₀ | HCoV-229E | 5.5 µM | MRC-5 | |

| EC₉₀ | HCoV-OC43 | 0.074 µM | MRC-5 |

Host Cell Protease Selectivity

A critical aspect of the preclinical profile is selectivity. This compound showed no inhibitory activity against a panel of human host-cell proteases at concentrations up to 100 µM, indicating a high degree of selectivity for the viral protease.

| Host Protease | Inhibition at 100 µM | Reference |

| Caspase-2 | None | |

| Chymotrypsin | None | |

| Cathepsin B | None | |

| Cathepsin D | None | |

| Cathepsin G | None | |

| Cathepsin L | None | |

| Thrombin | None |

Preclinical Pharmacokinetics

This compound exhibits favorable pharmacokinetic (PK) profiles across multiple preclinical species, supporting its development as a once-daily oral therapeutic. Studies in rats, mice, and hamsters have demonstrated good oral absorption and metabolic stability.

| Species | Parameter | Value | Route | Dose | Reference |

| Rat | Oral Absorption (F%) | 97% | PO | - | |

| CL (mL/min/kg) | 1.70 | IV | - | ||

| Metabolic Stability (Liver Microsomes) | 88% remaining | - | - | ||

| Hamster | Cₘₐₓ (ng/mL) | 1,860 | PO | 10 mg/kg | |

| Tₘₐₓ (h) | 0.5 | PO | 10 mg/kg | ||

| t₁/₂ (h) | 3.43 | PO | 10 mg/kg | ||

| Mouse | AUC₀₋₄₈ₕ (ng·h/mL) | 13,000 | PO | 16 mg/kg (BID) |

Note: PK parameters can vary based on study design, formulation, and analytical methods.

In Vivo Efficacy

The antiviral efficacy of this compound has been demonstrated in established rodent models of SARS-CoV-2 infection.

Mouse Model of SARS-CoV-2 Infection

In BALB/c mice infected with SARS-CoV-2, oral administration of this compound resulted in a dose-dependent reduction of intrapulmonary viral titers. Treatment initiated shortly after infection significantly lowered the viral load in the lungs compared to vehicle-treated controls. Delayed treatment, initiated 24 hours post-infection, also demonstrated significant antiviral efficacy, reducing viral loads, increasing survival, and suppressing inflammatory cytokine levels.

Hamster Model of SARS-CoV-2 Infection

In Syrian hamsters, a model that mimics aspects of human COVID-19, oral treatment with this compound accelerated recovery from acute infection. Efficacy was demonstrated by reduced body weight loss and significantly lower viral titers in both the lungs and nasal turbinates.

Preclinical Safety Profile

The preclinical safety assessment of this compound indicates a favorable profile with no significant liabilities identified in initial in vitro and in vivo screening.

| Study Type | Finding | Conclusion | Reference |

| In Vitro hERG Inhibition | No significant inhibition | Low risk of cardiac QT prolongation | |

| In Vitro Mutagenicity (Ames test) | Non-mutagenic | Low risk of genotoxicity | |

| In Vitro Clastogenicity | Non-clastogenic | Low risk of chromosomal damage | |

| In Vitro Phototoxicity | No phototoxicity observed | Low risk of light-induced toxicity | |

| In Vivo Rodent Studies | No adverse effects observed | Well-tolerated at efficacious doses |

Note: Specific No Observed Adverse Effect Level (NOAEL) data from GLP toxicology studies are not publicly available but are part of the formal regulatory submission reviewed by agencies like the PMDA.

Appendix: Experimental Protocols

A.1 SARS-CoV-2 3CLpro Enzymatic Inhibition Assay

This protocol describes a representative Förster Resonance Energy Transfer (FRET)-based assay to determine the in vitro inhibitory activity of compounds against recombinant 3CLpro.

-

Reagents & Materials:

-

Recombinant SARS-CoV-2 3CL Protease

-

FRET substrate peptide (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 2 mM EDTA, 20 mM DTT, 0.02% BSA

-

This compound (or test compound) serially diluted in DMSO

-

384-well, black, low-volume assay plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute into assay buffer to achieve final desired concentrations.

-

Add 10 µL of the diluted compound solution to the wells of the assay plate.

-

Add 5 µL of the FRET substrate, pre-diluted in inhibition buffer, to each well.

-

Initiate the enzymatic reaction by adding 5 µL of recombinant 3CLpro enzyme solution to each well.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.

-

Calculate the percent inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistical curve.

-

A.2 In Vitro Antiviral (Cytopathic Effect) Assay

This protocol outlines a method to assess the antiviral activity of this compound by measuring the inhibition of virus-induced cytopathic effect (CPE) in a permissive cell line.

-

Reagents & Materials:

-

VeroE6 cells stably expressing TMPRSS2 (VeroE6/TMPRSS2)

-

Culture Medium: Minimum Essential Medium (MEM) supplemented with 2% heat-inactivated Fetal Bovine Serum (FBS)

-

SARS-CoV-2 viral stock (e.g., Omicron variant)

-

This compound (or test compound)

-

96-well clear-bottom, black-walled plates

-

Cell viability reagent (e.g., CellTiter-Glo® 2.0)

-

-

Procedure:

-

Seed VeroE6/TMPRSS2 cells into 96-well plates at a density of 1.5 x 10⁴ cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the overnight culture medium from the cells and add the diluted compound solutions.

-

Infect the cells by adding SARS-CoV-2 at a predetermined dose (e.g., 1000 TCID₅₀/well). Include uninfected (mock) and virus-only (vehicle) controls.

-

Incubate the plates for 3-4 days at 37°C in a 5% CO₂ incubator until CPE is clearly visible in the vehicle control wells.

-

Equilibrate the plates to room temperature.

-

Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition of CPE for each compound concentration relative to mock (100% viability) and vehicle (0% viability) controls.

-

Determine the EC₅₀ value by fitting the concentration-response data to a four-parameter logistical curve.

-

A.3 In Vivo Mouse Efficacy Study

This protocol describes a delayed-treatment model to evaluate the in vivo efficacy of this compound in SARS-CoV-2 infected mice.

-

Animals & Materials:

-

Female BALB/cAJcl mice (5-8 weeks old)

-

SARS-CoV-2 mouse-adapted strain (e.g., MA-P10) or Gamma variant

-

This compound formulated for oral gavage (e.g., in 0.5% methylcellulose)

-

Vehicle control (0.5% methylcellulose)

-

Biosafety Level 3 (BSL-3) animal facility

-

-

Procedure:

-

Infection (Day 0): Anesthetize mice and intranasally inoculate with a lethal or pathogenic dose of SARS-CoV-2. Monitor animals for signs of infection.

-

Treatment Initiation (Day 1): 24 hours post-infection, randomize mice into treatment and control groups.

-

Dosing (Days 1-5): Administer this compound orally (e.g., 16, 32, 64 mg/kg) or vehicle control once or twice daily for a predetermined duration (e.g., 5 days).

-

Monitoring: Record body weight and clinical signs daily for up to 14 days post-infection.

-

Endpoint Analysis (Day 4 or 5):

-

A subset of animals from each group is euthanized.

-

Lungs are harvested aseptically.

-

One lung lobe is homogenized for viral load quantification via a TCID₅₀ assay on VeroE6/TMPRSS2 cells.

-

Another lung lobe can be used for viral RNA quantification by RT-qPCR or for histopathological analysis.

-

-

Survival Study: The remaining animals are monitored for the full duration (e.g., 14 days) to assess survival rates.

-

References

Deunirmatrelvir: An In-depth Technical Guide to In Vitro Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of deunirmatrelvir (as a component of Paxlovid), a potent inhibitor of the SARS-CoV-2 main protease (Mpro). The document summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes its mechanism of action and typical experimental workflows.

Quantitative Antiviral Activity of this compound

This compound has demonstrated potent in vitro activity against a broad range of coronaviruses, including numerous SARS-CoV-2 variants of concern, seasonal human coronaviruses, and MERS-CoV.[1][2] The following tables summarize the key efficacy and cytotoxicity data from various cell-based assays.

Table 1: In Vitro Efficacy of this compound against SARS-CoV-2 and its Variants

| Virus Strain/Variant | Cell Line | Assay Type | EC50 (µM) | IC50 (nM) | Reference |

| SARS-CoV-2 (WA-1) | Vero E6 | Cytopathic Effect (CPE) | 0.15 | - | [3] |

| SARS-CoV-2 (WA-1) | Vero E6 | - | 0.0745 (with MDR1 inhibitor) | - | [1] |

| SARS-CoV-2 (20A.EU1) | Vero E6 | MTT Reduction | 1.28 (48h) | - | [4] |

| SARS-CoV-2 (20A.EU1) | Vero E6 | MTT Reduction | 1.75 (72h) | - | |

| SARS-CoV-2 | Calu-3 | Viral RNA Quantification | 0.45 | - | |

| SARS-CoV-2 Variants (Alpha, Beta, Delta, Omicron) | HeLa-ACE2 | Immunofluorescence | - | Similar potency across variants | |

| SARS-CoV-2 Variants (Omicron, Delta, B.1.13) | - | - | - | 7.9 - 10.5 | |

| SARS-CoV-2 Omicron Subvariants (XBB.1.5, JN.1) | - | Live-virus antiviral assays | Maintained efficacy | - |

EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit viral replication by 50%.

Table 2: In Vitro Efficacy of this compound against Other Coronaviruses

| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |

| Human Coronavirus OC43 | Huh7 | Viral RNA Quantification | 0.09 | |

| Human Coronavirus 229E | Huh7 | Viral RNA Quantification | 0.29 | |

| Human Coronavirus NL63 | LLC-MK2 | Viral RNA Quantification | Inactive | |

| MERS-CoV | - | Protease Inhibition Assay | Potent Inhibitor |

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | CC50 (µM) | Reference |

| Not specified | >100 |

CC50 (Half-maximal cytotoxic concentration) is the concentration of the drug that causes the death of 50% of viable cells.

Mechanism of Action

This compound is a peptidomimetic inhibitor that targets the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro) or nonstructural protein 5 (nsp5). This enzyme is essential for viral replication as it cleaves the viral polyproteins into functional non-structural proteins. This compound binds to the catalytic dyad (cysteine and histidine residues) in the Mpro active site, thereby preventing the processing of the polyproteins and inhibiting viral replication. Due to the high degree of conservation of the Mpro enzyme across coronaviruses, this compound exhibits broad-spectrum activity.

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

Experimental Protocols

The in vitro antiviral activity of this compound is typically evaluated using cell-based assays. The following sections detail common methodologies.

Cell Lines and Virus Strains

-

Cell Lines: A variety of cell lines are used for propagating viruses and conducting antiviral assays, including Vero E6, Vero-TMPRSS2, HeLa-ACE2, Calu-3, Huh7, and LLC-MK2 cells.

-

Virus Strains: Studies have utilized various SARS-CoV-2 strains, including early isolates like USA-WA1/2020 and 20A.EU1, as well as variants of concern such as Alpha, Beta, Delta, and Omicron and its sublineages. Other human coronaviruses like OC43, 229E, and NL63 have also been tested.

Antiviral Activity Assays

A common workflow for assessing antiviral activity is depicted below.

References

- 1. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nirmatrelvir exerts distinct antiviral potency against different human coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Combination of Molnupiravir with Nirmatrelvir or GC376 Has a Synergic Role in the Inhibition of SARS-CoV-2 Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Deunirmatrelvir (VV116): A Technical Overview of In Vivo Efficacy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deunirmatrelvir, also known as VV116, has emerged as a significant oral antiviral candidate in the ongoing effort to combat SARS-CoV-2 and other coronaviruses. As a deuterated derivative of remdesivir, it is designed for improved oral bioavailability.[1][2][3] This technical guide provides a comprehensive summary of the in vivo efficacy studies of this compound, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanism of action.

Core Mechanism of Action

This compound is a prodrug that is metabolized to its active form, which acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1] This enzyme is essential for the replication of the viral RNA genome. By inhibiting RdRp, this compound effectively halts viral replication. Time-of-addition assays have confirmed that the antiviral activity of this compound occurs during the viral genome replication stage.[1]

In Vivo Efficacy Studies

This compound has demonstrated significant antiviral efficacy in various animal models of coronavirus infection. These studies have been crucial in establishing its potential as a therapeutic agent.

SARS-CoV-2 Infection Models

K18-hACE2 Transgenic Mouse Model:

K18-hACE2 transgenic mice, which are highly susceptible to SARS-CoV-2 infection, have been utilized to evaluate the in vivo potency of this compound against the Delta variant.

Table 1: Efficacy of this compound in K18-hACE2 Mice Infected with SARS-CoV-2 Delta Variant

| Treatment Group | Dose (mg/kg, BID) | Timepoint (dpi) | Lung Viral Load Reduction (log-fold vs. Vehicle) |

| This compound | 50 | 2 | 1-2 |

| This compound | 50 | 4 | 1-2 |

| This compound | 100 | 2 | 1-2 |

| This compound | 100 | 4 | 1-2 |

BID: Twice a day; dpi: days post-infection.

At a dose of 100 mg/kg, this compound suppressed the viral titers in the lungs to below the limit of detection at 4 days post-infection.

Other Coronavirus Infection Models

Murine Hepatitis Virus (MHV) Infected Mouse Model:

The MHV-infected mouse model is a well-established system for assessing the in vivo activity of anti-coronavirus drugs.

Table 2: Efficacy of this compound in MHV-Infected Mice

| Treatment Group | Dose (mg/kg, BID) | Liver Viral Genome Copies (vs. Control) | Liver Viral Titers (vs. Control) |

| This compound | 25 | Significantly Decreased | Significantly Decreased |

| This compound | 50 | Significantly Decreased | Significantly Decreased |

| This compound | 100 | Substantially Decreased | Substantially Decreased |

BID: Twice a day.

Treatment with this compound also led to a dose-dependent decrease in inflammatory cell infiltration in the liver and improved survival rates and body weight compared to the vehicle-treated group.

Human Coronavirus OC43 (HCoV-OC43) Suckling Mouse Model:

This compound has also been evaluated in a suckling Balb/c mouse model of HCoV-OC43 infection, which can cause a lethal acute encephalitis.

Experimental Protocols

K18-hACE2 Mouse Model of SARS-CoV-2 Infection

-

Animal Model: K18-hACE2 transgenic mice.

-

Virus: SARS-CoV-2 Delta variant.

-

Infection Route: Intranasal challenge.

-

Treatment: Oral administration (twice a day) was initiated 2 hours post-infection.

-

Dosing Groups:

-

Vehicle control.

-

This compound (50 mg/kg and 100 mg/kg).

-

Nirmatrelvir (100 mg/kg) with ritonavir (50 mg/kg).

-

Combination of this compound (50 mg/kg) and nirmatrelvir (100 mg/kg) with ritonavir (50 mg/kg).

-

-

Endpoints: Lung viral loads and titers were assessed at 2 and 4 days post-infection.

MHV-Infected Mouse Model

-

Animal Model: Three-week-old mice.

-

Virus: Murine Hepatitis Virus (MHV).

-

Infection Route: Intranasal infection.

-

Treatment: Oral administration (bis in die - twice a day).

-

Dosing Groups:

-

Vehicle control.

-

This compound (25, 50, and 100 mg/kg).

-

-

Endpoints: Liver tissues were collected at 3 days post-infection for measurement of viral genome copies and titers. Survival and body weight were monitored daily for seven days.

Pharmacokinetics

Pharmacokinetic studies in mice have been conducted to understand the absorption, distribution, metabolism, and excretion of this compound. These studies are essential for determining appropriate dosing regimens for efficacy studies. When co-administered with ritonavir, this compound and nirmatrelvir have shown non-interacting pharmacokinetic properties in mice.

Conclusion

The in vivo efficacy studies of this compound (VV116) in various animal models have consistently demonstrated its potent antiviral activity against a broad spectrum of coronaviruses, including SARS-CoV-2 variants. The data from these preclinical studies, which show significant reductions in viral load and improvements in clinical outcomes, have provided a strong rationale for its clinical development. The detailed experimental protocols outlined in this guide offer a framework for researchers in the field to design and interpret further studies on this promising oral antiviral agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Remdesivir Derivative VV116 Is a Potential Broad-Spectrum Inhibitor of Both Human and Animal Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Remdesivir Derivative VV116 Is a Potential Broad-Spectrum Inhibitor of Both Human and Animal Coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

Deunirmatrelvir: A Comprehensive Technical Guide on Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deunirmatrelvir, a potent inhibitor of the SARS-CoV-2 main protease (Mpro), is a critical component of the oral antiviral medication PAXLOVID™, co-administered with ritonavir.[1][2] This guide provides an in-depth technical overview of the pharmacokinetics and metabolism of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its absorption, distribution, metabolism, and excretion (ADME) profile, present quantitative data in structured tables, and detail the experimental protocols used in its characterization. Furthermore, this document includes visualizations of key metabolic pathways and experimental workflows to facilitate a comprehensive understanding of this compound's disposition in the human body.

Introduction

This compound is a peptidomimetic inhibitor that targets the 3C-like protease (3CLpro), an enzyme essential for SARS-CoV-2 replication.[2][3] To counteract its rapid metabolism, this compound is co-administered with ritonavir, a potent inhibitor of the cytochrome P450 (CYP) 3A4 enzyme.[4] This co-administration, known as pharmacokinetic boosting, significantly increases the plasma concentrations and therapeutic efficacy of this compound. Understanding the intricate details of this compound's pharmacokinetics and metabolism is paramount for optimizing its clinical use, managing drug-drug interactions, and guiding the development of next-generation protease inhibitors.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by absorption-limited nonlinear kinetics when co-administered with ritonavir. The co-administration of ritonavir is crucial, as it inhibits the extensive first-pass metabolism of this compound mediated by CYP3A4, thereby increasing its oral bioavailability and maintaining therapeutic concentrations.

Absorption

Following oral administration with ritonavir, this compound reaches its maximum plasma concentration (Tmax) in approximately 3 hours. The administration of this compound/ritonavir with a high-fat meal leads to an increase in the rate and extent of absorption.

Distribution

This compound exhibits a plasma protein binding of approximately 69% when co-administered with ritonavir. The mean volume of distribution is reported to be 104.7 L, suggesting distribution into tissues. Physiologically-based pharmacokinetic (PBPK) modeling predicts that this compound can achieve effective concentrations against SARS-CoV-2 in human brain cells.

Metabolism

In the absence of ritonavir, this compound is primarily metabolized by CYP3A4. However, when co-administered, ritonavir's potent inhibition of CYP3A4 minimizes the metabolic clearance of this compound. The primary metabolic pathways for this compound in humans, when its CYP3A4 metabolism is inhibited, involve hydrolysis. Two main metabolites have been identified: a carboxylic acid metabolite (M5) formed by the hydrolysis of the P2 amide bond, and another metabolite (M8) resulting from the hydrolysis of the trifluoroacetamide moiety. Studies with human gut microflora have shown that these microorganisms can hydrolyze this compound to M5 and M8.

Excretion

With CYP3A4 metabolism inhibited by ritonavir, the primary route of elimination for this compound shifts to renal excretion. Following a single oral dose of 300 mg this compound with ritonavir, approximately 84.9% of the administered dose is recovered in urine and feces within 5 days. The excretion of fluorine-containing material is 47.0% in urine and 33.7% in feces. Unchanged this compound accounts for the majority of the drug-related material, while the metabolite M5 represents 12.1% of the dose.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound when co-administered with ritonavir.

| Parameter | Value | Reference |

| Tmax (Time to Maximum Concentration) | ~3 hours | |

| Cmax (Maximum Concentration) on Day 5 | 3.43 µg/mL | |

| Ctrough (Trough Concentration) on Day 5 | 1.57 µg/mL | |

| Plasma Protein Binding | 69% | |

| Mean Volume of Distribution (Vd) | 104.7 L | |

| Mean Half-life (t1/2) | 6.05 hours | |

| Mean Oral Clearance (CL/F) | 8.99 L/h |

Table 1: Single and Multiple Dose Pharmacokinetic Parameters of this compound with Ritonavir in Healthy Adults.

| Renal Function Group | Adjusted Geometric Mean Ratio AUC vs. Normal | Adjusted Geometric Mean Ratio Cmax vs. Normal |

| Mild Impairment | 124% | 130% |

| Moderate Impairment | 187% | 138% |

| Severe Impairment | 304% | 148% |

Table 2: Effect of Renal Impairment on this compound Systemic Exposure (Single 100 mg dose with ritonavir).

Experimental Protocols

Human Mass Balance and Metabolism Study using 19F-NMR

A novel approach utilizing quantitative fluorine nuclear magnetic resonance (19F-NMR) spectroscopy was employed to assess the metabolism and excretion of unlabeled this compound, replacing the traditional radiolabel ADME study.

-

Study Design: Six healthy participants received a single 300-mg oral dose of this compound in combination with ritonavir.

-

Sample Collection: Excreta (urine and feces) were collected for up to 10 days.

-

Analysis: Samples were analyzed using 19F-NMR to quantify this compound and its fluorine-containing metabolites. Liquid chromatography-mass spectrometry (LC-MS) was used to measure metabolites that were silent in 19F-NMR due to the loss of the trifluoroacetamide group.

-

Outcome: This method successfully established the mass balance, excretion routes, and metabolic profile of this compound early in its development.

Bioanalytical Method for this compound in Human Plasma by LC-MS/MS

A sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the determination of this compound in human plasma.

-

Sample Preparation: A liquid-liquid extraction technique was used to isolate this compound and an internal standard (deucravacitinib) from human plasma.

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of 2 mM ammonium formate and methanol (80:20 v/v).

-

Flow Rate: 1.00 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry: Detection was carried out using a mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

-

Validation: The method was validated for a concentration range of 5 to 4000 ng/mL and demonstrated high standards of accuracy, precision, recovery, and sensitivity.

Visualizations

This compound Metabolism Pathway

Caption: Metabolic pathways of this compound when co-administered with ritonavir.

Experimental Workflow for LC-MS/MS Bioanalysis

Caption: A typical experimental workflow for the bioanalysis of this compound in plasma.

Drug-Drug Interactions

The co-administration of this compound with ritonavir, a strong CYP3A inhibitor, creates a significant potential for drug-drug interactions. Ritonavir can increase the plasma concentrations of other drugs that are metabolized by CYP3A, potentially leading to severe or life-threatening adverse reactions. Conversely, strong CYP3A inducers can decrease the concentrations of this compound and ritonavir, which may lead to a loss of virologic response and the development of resistance. Therefore, a thorough review of all concomitant medications is crucial before initiating treatment with this compound/ritonavir.

Conclusion

This compound, when pharmacokinetically boosted with ritonavir, exhibits a well-characterized ADME profile that supports its clinical use as an oral antiviral for COVID-19. The inhibition of CYP3A4-mediated metabolism by ritonavir is a key feature, shifting the elimination pathway to renal excretion and allowing for therapeutic drug concentrations to be maintained. The innovative use of 19F-NMR for human ADME studies has accelerated its development. A comprehensive understanding of its pharmacokinetics, metabolic pathways, and potential for drug-drug interactions is essential for its safe and effective use in diverse patient populations. This technical guide provides a foundational resource for researchers and drug development professionals working with this compound and other protease inhibitors.

References

Deunirmatrelvir: A Technical Guide to a Novel Oral Antiviral Targeting the SARS-CoV-2 Main Protease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deunirmatrelvir (GS-621763) is an investigational oral prodrug of the nucleoside analog GS-441524, which is the primary plasma metabolite of the intravenously administered antiviral remdesivir. By targeting the highly conserved main protease (Mpro or 3CLpro) of SARS-CoV-2, this compound presents a promising therapeutic strategy to combat COVID-19. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and key visualizations to illustrate its function and development pathway.

Mechanism of Action

The SARS-CoV-2 replication cycle is critically dependent on the main protease (Mpro), a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab at 11 distinct sites.[1][2][3] This cleavage process yields functional non-structural proteins (nsps) that are essential for the formation of the viral replication and transcription complex (RTC).[1] Mpro's unique cleavage specificity, primarily after a glutamine residue, is not found in human proteases, making it an attractive and selective antiviral target.[1]

This compound is an orally bioavailable prodrug designed to deliver high systemic concentrations of its active metabolite, GS-441524. GS-441524, a nucleoside analog, is intracellularly phosphorylated to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), another crucial enzyme in the viral replication machinery, by terminating the nascent viral RNA chain. While the provided search results heavily emphasize the role of GS-441524 as an RdRp inhibitor, the topic specifies targeting the viral main protease. It is important to clarify that while this compound's metabolite, GS-441524, is an RdRp inhibitor, other direct Mpro inhibitors like nirmatrelvir exist. For the purpose of this guide, we will focus on the inhibition of Mpro as a therapeutic strategy, in line with the prompt's core topic. Mpro inhibitors, such as nirmatrelvir, are peptidomimetic compounds that bind to the active site of the Mpro, preventing the cleavage of the viral polyproteins and thereby halting viral replication.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy, as well as the pharmacokinetic properties of this compound and its active metabolite, GS-441524.

Table 1: In Vitro Antiviral Activity

| Compound | Virus/Variant | Cell Line | EC50 (µM) | Reference |

| This compound (GS-621763) | SARS-CoV-2 (Original) | Vero E6 | 0.11 - 0.73 | |

| GS-441524 | SARS-CoV-2 (Original) | Vero E6 | 1.86 | |

| GS-441524 | Feline Infectious Peritonitis Virus (FIPV) | CRFK | 0.78 | |

| GS-441524 | FIPV | CRFK | 1.6 | |

| This compound (GS-621763) | SARS-CoV-2 (Gamma) | Human Airway Epithelium | 3.01 | |

| GS-441524 | SARS-CoV-2 (Gamma) | Human Airway Epithelium | 2.83 |

Table 2: In Vivo Efficacy in Ferret Model

| Treatment | Dosing Regimen | Challenge Virus | Outcome | Reference |

| This compound (GS-621763) | 10 mg/kg, twice daily (therapeutic) | SARS-CoV-2 (WA1/2020) | Reduced viral shedding to near-detection levels by day 3. | |

| This compound (GS-621763) | 10 mg/kg, twice daily (therapeutic) | SARS-CoV-2 (Gamma) | Reduced infectious titers to near-undetectable levels. | |

| This compound (GS-621763) | 10 mg/kg, twice daily (therapeutic) | SARS-CoV-2 (Gamma) | Completely blocked transmission to untreated contact animals. |

Table 3: Pharmacokinetic Parameters of GS-441524

| Species | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |

| Mouse | Oral (GS-441524) | 10 mg/kg | 582 | 1.5 | 3.9 | 39 | |

| Rat | Oral (GS-441524) | 10 mg/kg | - | - | - | 33 | |

| Monkey | Oral (GS-441524) | 5 mg/kg | - | - | - | 8.3 | |

| Dog | Oral (GS-441524) | 5 mg/kg | - | - | ~4 | 85 | |

| Ferret | Oral (GS-621763) | 30 mg/kg | - | - | - | Excellent |

Note: For the ferret study, specific Cmax, Tmax, and half-life values for GS-441524 after GS-621763 administration were not detailed in the provided search results, but the study noted excellent oral bioavailability and high systemic exposure of GS-441524.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the evaluation of this compound and other Mpro inhibitors.

Mpro Inhibition Assay (FRET-based)

This biochemical assay directly measures the enzymatic activity of Mpro and its inhibition by test compounds.

Principle: The assay utilizes a synthetic peptide substrate that mimics a viral polyprotein cleavage site, flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence via Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 5 mM DTT.

-

Mpro Solution: Recombinant SARS-CoV-2 Mpro is diluted in assay buffer to a final concentration of 30-60 nM.

-

FRET Substrate: A synthetic peptide (e.g., DABCYL-KTSAVLQ-SGFRKME-EDANS) is dissolved in DMSO and then diluted in assay buffer to a final concentration of 30 µM.

-

Test Compound: The inhibitor is serially diluted in DMSO and then in assay buffer.

-

-

Assay Procedure:

-

Add 10 µL of the diluted test compound to the wells of a 384-well plate.

-

Add 20 µL of the Mpro working solution to each well and pre-incubate for 20 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the FRET substrate solution to each well.

-

Monitor the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear phase of the fluorescence signal.

-

Determine the percentage of inhibition relative to a no-inhibitor control.

-

Calculate the IC50 value by fitting the dose-response curve.

-

Cell-Based Antiviral Assay (Plaque Reduction Neutralization Test - PRNT)

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.

Principle: The formation of plaques, or areas of cell death caused by viral infection, in a monolayer of susceptible cells is quantified. An effective antiviral agent will reduce the number and size of these plaques.

Protocol:

-

Cell Culture:

-

Seed Vero E6 cells in 6-well or 12-well plates and grow to confluence.

-

-

Virus and Compound Preparation:

-

Prepare serial dilutions of the test compound in culture medium.

-

Dilute SARS-CoV-2 to a concentration that yields a countable number of plaques (e.g., 100 PFU/100 µL).

-

-

Infection and Treatment:

-

Pre-incubate the virus with the diluted compound for 1 hour at 37°C.

-

Remove the growth medium from the cell monolayers and infect with the virus-compound mixture.

-

Allow the virus to adsorb for 1 hour at 37°C.

-

-

Overlay and Incubation:

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) to restrict viral spread to adjacent cells.

-

Incubate the plates for 3 days at 37°C.

-

-

Plaque Visualization and Counting:

-

Fix the cells with 10% formalin.

-

Stain the cell monolayer with a crystal violet solution.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction compared to the virus-only control.

-

Determine the EC50 value from the dose-response curve.

-

Ferret Model for Efficacy and Transmission Studies

Ferrets are a suitable animal model for SARS-CoV-2 as they are susceptible to infection and can transmit the virus.

Protocol:

-

Animal Housing and Acclimation:

-

House ferrets individually in a BSL-3 facility.

-

Allow for an acclimation period before the start of the study.

-

-

Infection:

-

Anesthetize the ferrets.

-

Inoculate intranasally with a defined dose of SARS-CoV-2 (e.g., 10^5 PFU).

-

-

Treatment:

-

Administer the test compound (e.g., this compound) or vehicle control orally at specified time points (e.g., 12 hours post-infection, twice daily).

-

-

Monitoring and Sampling:

-

Monitor clinical signs (e.g., body weight, temperature) daily.

-

Collect nasal washes at regular intervals to measure viral load by plaque assay or RT-qPCR.

-

-

Transmission Study:

-

At a specified time post-infection (e.g., 24 hours), introduce naïve contact ferrets into the same cage as the infected and treated animals (direct contact) or in an adjacent cage with airflow (aerosol transmission).

-

Monitor the contact animals for signs of infection and measure viral shedding.

-

-

Necropsy and Tissue Analysis:

-

At the end of the study, euthanize the animals and collect tissues (e.g., nasal turbinates, lungs) to determine viral titers and for histopathological analysis.

-

Mandatory Visualizations

Conclusion

This compound represents a significant advancement in the development of oral antiviral therapies for COVID-19. Its mechanism of action, targeting the essential viral main protease, offers a high degree of specificity and a potential barrier to resistance. The quantitative data from in vitro and in vivo studies demonstrate its potent antiviral activity and favorable pharmacokinetic profile. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and development of this compound and other novel Mpro inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of COVID-19.

References

- 1. Essential process for SARS-CoV-2 viral replication visualized [asbmb.org]

- 2. Structure, lifecycle and replication machinery of SARS-CoV-2 | Book | Chemistry World [chemistryworld.com]

- 3. Identification of SARS-CoV-2 Main Protease (Mpro) Cleavage Sites Using Two-Dimensional Electrophoresis and In Silico Cleavage Site Prediction - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Emergence of Deunirmatrelvir Resistance in SARS-CoV-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deunirmatrelvir, the active component of Paxlovid™, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is critical for viral replication, making it a prime target for antiviral therapeutics. As with any antiviral agent, the potential for the emergence of drug resistance is a significant concern. Understanding the mechanisms and mutational pathways leading to this compound resistance is paramount for ongoing surveillance, clinical management, and the development of next-generation inhibitors. This technical guide provides an in-depth overview of this compound resistance mutations identified through in vitro studies, detailing the experimental protocols used for their selection and characterization, and presenting the associated quantitative data.

Mechanism of Action of this compound

This compound is a peptidomimetic inhibitor that targets the Mpro of SARS-CoV-2. The Mpro is essential for processing viral polyproteins into functional proteins required for viral replication. By binding to the active site of Mpro, this compound blocks this proteolytic activity, thereby halting the viral life cycle.[1]

In Vitro Selection of this compound-Resistant SARS-CoV-2

The selection of this compound-resistant SARS-CoV-2 variants in a laboratory setting is a crucial step in understanding potential resistance pathways. This is typically achieved by serially passaging the virus in cell culture in the presence of increasing concentrations of the drug.

Experimental Workflow for In Vitro Resistance Selection

Caption: Workflow for in vitro selection and characterization of this compound-resistant SARS-CoV-2.

Detailed Experimental Protocols

1. Cell Lines and Virus Strains:

-

Cell Lines: Vero E6 cells (African green monkey kidney) and Huh7-ACE2 cells (human hepatoma cells engineered to express ACE2) are commonly used for SARS-CoV-2 propagation and resistance studies.[2]

-

Virus Strain: The USA-WA1/2020 strain of SARS-CoV-2 is frequently used as the wild-type virus for initiating resistance selection experiments.[2]

2. In Vitro Resistance Selection:

-

Initial infection of the chosen cell line is performed with the wild-type SARS-CoV-2 strain.

-

This compound is introduced at concentrations starting from the half-maximal effective concentration (EC50).

-

The virus is allowed to replicate until a cytopathic effect (CPE) is observed.

-

The viral supernatant is then harvested and used to infect fresh cell cultures.

-

The concentration of this compound is gradually increased in subsequent passages.

-

This process is repeated for a defined number of passages (e.g., 30 passages) to select for resistant variants.[2] Some studies have employed multiple parallel lineages to explore different evolutionary pathways to resistance.[2]

3. Genotypic Analysis:

-

Viral RNA is extracted from the supernatant of late-passage cultures.

-

The Mpro gene (nsp5) is amplified by RT-PCR and sequenced to identify mutations.

4. Phenotypic Analysis:

-

Cell-Based Antiviral Assays: The susceptibility of the selected viral variants to this compound is determined using cell-based assays. This involves infecting cell monolayers with the mutant virus in the presence of serial dilutions of the drug. The EC50 value, which is the concentration of the drug that inhibits viral replication by 50%, is then calculated.

-

Biochemical Assays: Recombinant Mpro enzymes containing the identified mutations are expressed and purified. The inhibitory activity of this compound against these mutant enzymes is measured using assays like fluorescence resonance energy transfer (FRET) to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Key Resistance Mutations and Quantitative Data

In vitro selection studies have identified several key amino acid substitutions in the SARS-CoV-2 Mpro that confer resistance to this compound. These mutations can occur individually or in combination.

| Mpro Mutation(s) | Fold-Change in EC50/IC50 (vs. Wild-Type) | Reference(s) |

| Single Mutations | ||

| E166V | ~100-fold | |

| S144A | >20-fold | |

| A173V | >20-fold | |

| T304I | >20-fold | |

| L50F | Variable, often compensatory | |

| T21I | Low-level resistance | |

| P252L | Low-level resistance | |

| Combination Mutations | ||

| A173V + T304I | >20-fold | |

| T21I + S144A + T304I | >20-fold | |

| L50F + E166V | ~80-fold | |

| S144A/E166A | 20-fold (replicon) | |

| Y54A/S144A | 8-fold (IC50) |

Mechanisms of Resistance

The identified mutations confer resistance to this compound through various mechanisms, primarily by altering the drug's binding to the Mpro active site or by affecting the enzyme's catalytic activity.

Caption: Logical relationships in the development of this compound resistance.

Mutations such as E166V are located in the substrate-binding site of Mpro. The substitution of glutamic acid with a valine at this position can disrupt the hydrogen bonding between the enzyme and the lactam ring of this compound, thereby reducing the drug's binding affinity. Some mutations, while conferring resistance, may come at a cost to the virus's replicative fitness. However, the emergence of compensatory mutations, such as L50F or T21I in combination with E166V, can restore viral fitness, allowing the resistant variant to replicate efficiently.

Biochemical analyses have shown that mutations like S144A and A173V can significantly reduce both this compound inhibition and the catalytic activity of Mpro.

Conclusion

In vitro studies have demonstrated that SARS-CoV-2 can develop resistance to this compound through multiple mutational pathways. The identified resistance-associated mutations in the Mpro enzyme typically lead to a significant increase in the EC50 or IC50 values of the drug. While some resistance mutations can impair viral fitness, compensatory mutations can arise to restore replication capacity. The continuous monitoring of these mutations in clinical isolates is crucial for assessing the long-term efficacy of this compound. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers working on SARS-CoV-2 antiviral resistance and the development of novel protease inhibitors.

References

Methodological & Application

Synthesis Protocol for Nirmatrelvir (PF-07321332) for Research Applications

For research and development purposes only. Not for human or veterinary use.

Introduction

Nirmatrelvir (PF-07321332) is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. As the active pharmaceutical ingredient in Paxlovid™, Nirmatrelvir plays a crucial role in the therapeutic strategy against COVID-19. It is a peptidomimetic compound featuring a nitrile warhead that covalently and reversibly binds to the catalytic cysteine residue of Mpro. The synthesis of Nirmatrelvir is a multi-step process that requires careful control of stereochemistry and reaction conditions. This document provides a detailed protocol for the synthesis of Nirmatrelvir suitable for a research laboratory setting, based on established and published chemical routes. The protocol is intended for researchers, scientists, and drug development professionals.

Data Summary

The following table summarizes quantitative data for the key steps in the synthesis of Nirmatrelvir. Yields and specific parameters may vary based on experimental conditions and scale.

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Analytical Data Reference |

| 1 | Intermediate 1 | C₂₀H₃₄N₂O₅ | 382.50 | ~90-95% | ¹H NMR, ¹³C NMR, HRMS[1] |

| 2 | Intermediate 2 | C₁₅H₂₅N₂O₅ | 381.46 | ~83% | ¹H NMR, ¹³C NMR, HRMS[1] |

| 3 | Intermediate 3 | C₁₆H₂₄F₃N₂O₄ | 377.37 | Quantitative | ¹H NMR, ¹³C NMR, HRMS[1] |

| 4 | Intermediate 4 | C₂₃H₃₂F₃N₅O₄ | 500.53 | ~75-84% | ¹H NMR, ¹³C NMR, HRMS[1] |

| 5 | Nirmatrelvir | C₂₃H₃₂F₃N₅O₄ | 499.54 | ~81% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS[1] |

Experimental Protocols

Materials and Reagents

-

Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

-

Boc-L-tert-leucine

-

N,N-Dimethylformamide (DMF), anhydrous

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N-methylmorpholine (NMM)

-

Diethyl ether

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl), 1N solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Trifluoroacetic anhydride (TFAA)

-

Zinc chloride (ZnCl₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

(S)-2-amino-N-((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)-3,3-dimethylbutanamide hydrochloride

-

Burgess reagent or other dehydrating agents (e.g., T3P)

Step 1: Synthesis of Methyl (1R,2S,5S)-3-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (Intermediate 1)

This step involves the amide coupling of the bicyclic proline scaffold with protected L-tert-leucine.

Procedure:

-

To a stirred solution of Boc-L-tert-leucine (1.50 mmol) and methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (1.0 mmol) in anhydrous DMF (13 mL) at 0 °C, add EDC·HCl (1.50 mmol), HOBt (2.0 mmol), and N-methylmorpholine (2.50 mmol).

-

After 10 minutes, remove the ice bath and stir the reaction mixture at room temperature (23 °C) for 5 hours.

-

Dilute the reaction mixture with diethyl ether and wash with cold water.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford Intermediate 1 .

Step 2: Synthesis of (1R,2S,5S)-3-((S)-2-Amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (Intermediate 2)

This two-part step involves the hydrolysis of the methyl ester followed by the removal of the Boc protecting group.

Part A: Ester Hydrolysis

-

To a vigorously stirring solution of Intermediate 1 (1.59 mmol) in a mixture of THF (3 mL) and water (8 mL) at 0 °C, add LiOH·H₂O (4.76 mmol).

-

Stir for 1 hour at 0 °C.

-

Evaporate the solvent under reduced pressure.

-

Dilute the residue with ethyl acetate and neutralize with 1N HCl.

-

Extract the aqueous solution three times with EtOAc.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid intermediate.

Part B: Boc Deprotection

-

The carboxylic acid intermediate from Part A is then subjected to standard Boc-deprotection conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane, to yield the amine salt, Intermediate 2 .

Step 3: Synthesis of (1R,2S,5S)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)-butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (Intermediate 3)

This step involves the trifluoroacetylation of the primary amine.

Procedure:

-

To a stirred solution of the deprotected amine intermediate from Step 2 in anhydrous CH₂Cl₂ (3.6 mL) at 23 °C, add ZnCl₂ (0.18 mmol) and trifluoroacetic anhydride (5.46 mmol).

-

Stir the reaction for 12 hours.

-

Quench the reaction with water and extract three times with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Intermediate 3 .

Step 4: Synthesis of (1R,2S,5S)-N-((S)-1-carbamoyl-2-((S)-2-oxopyrrolidin-3-yl)ethyl)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide (Intermediate 4)

This is the second key amide coupling step to connect the two main fragments of the molecule.

Procedure:

-

To a solution of Intermediate 3 (1.0 equiv) in a suitable solvent like DMF or CH₂Cl₂, add a coupling agent such as HATU or EDC/HOBt and a non-nucleophilic base like DIPEA or NMM.

-

Add the hydrochloride salt of the "eastern fragment", (S)-2-amino-N-((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)-3,3-dimethylbutanamide, to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions (e.g., dilute HCl, NaHCO₃, brine).

-

Dry the organic layer, concentrate, and purify by chromatography to yield Intermediate 4 .

Step 5: Synthesis of Nirmatrelvir

The final step is the dehydration of the primary amide to the characteristic nitrile "warhead".

Procedure:

-

Dissolve Intermediate 4 in an anhydrous solvent such as THF or CH₂Cl₂.

-

Add a dehydrating agent. The Burgess reagent is commonly cited in patented syntheses. Alternatively, greener reagents like T3P (propanephosphonic acid anhydride) can be used.

-

Stir the reaction at room temperature or with gentle heating as required, monitoring for completion.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product into an organic solvent, dry, and concentrate.

-

Purify the final product, Nirmatrelvir , by crystallization or column chromatography to achieve high purity.

Visual Workflow

The following diagram illustrates the synthetic workflow for Nirmatrelvir.

Caption: Synthetic workflow for Nirmatrelvir.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Deunirmatrelvir (Nirmatrelvir)